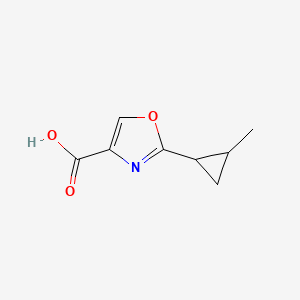
6-Amino-3-(4-methyl-piperazin-1-ylmethyl)-indazole-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-(4-methyl-piperazin-1-ylmethyl)-indazole-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(4-methyl-piperazin-1-ylmethyl)-indazole-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Indazole Core: The indazole core can be synthesized through the cyclization of appropriate precursors, such as hydrazines and ortho-substituted nitrobenzenes, under acidic or basic conditions.
Introduction of Amino Group: The amino group at the 6-position can be introduced through nitration followed by reduction or through direct amination reactions.
Attachment of Piperazine Moiety: The piperazine moiety can be introduced through nucleophilic substitution reactions using appropriate piperazine derivatives.
Esterification: The carboxylic acid group can be esterified using tert-butyl alcohol and appropriate coupling reagents such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-3-(4-methyl-piperazin-1-ylmethyl)-indazole-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace substituents on the indazole ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while substitution reactions may introduce various functional groups such as halogens, alkyl groups, or aryl groups.
Applications De Recherche Scientifique
6-Amino-3-(4-methyl-piperazin-1-ylmethyl)-indazole-1-carboxylic acid tert-butyl ester has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It can be used in the study of biological pathways and as a probe to investigate the function of specific enzymes or receptors.
Medicine: The compound has potential therapeutic applications and can be studied for its pharmacological properties, including its activity against specific diseases or conditions.
Industry: It can be used in the development of new materials, catalysts, or other industrial applications.
Mécanisme D'action
The mechanism of action of 6-Amino-3-(4-methyl-piperazin-1-ylmethyl)-indazole-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact mechanism of action depends on the specific biological context and the molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Amino-3-(4-methyl-piperazin-1-ylmethyl)-indazole-1-carboxylic acid methyl ester
- 6-Amino-3-(4-methyl-piperazin-1-ylmethyl)-indazole-1-carboxylic acid ethyl ester
- 6-Amino-3-(4-methyl-piperazin-1-ylmethyl)-indazole-1-carboxylic acid isopropyl ester
Uniqueness
6-Amino-3-(4-methyl-piperazin-1-ylmethyl)-indazole-1-carboxylic acid tert-butyl ester is unique due to its specific structural features, such as the tert-butyl ester group, which may confer distinct physicochemical properties and biological activities compared to similar compounds. This uniqueness can be leveraged in various applications, including drug development, where the compound’s specific properties may offer advantages over other analogs.
Propriétés
Numéro CAS |
887590-50-3 |
|---|---|
Formule moléculaire |
C18H27N5O2 |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
tert-butyl 6-amino-3-[(4-methylpiperazin-1-yl)methyl]indazole-1-carboxylate |
InChI |
InChI=1S/C18H27N5O2/c1-18(2,3)25-17(24)23-16-11-13(19)5-6-14(16)15(20-23)12-22-9-7-21(4)8-10-22/h5-6,11H,7-10,12,19H2,1-4H3 |
Clé InChI |
VMKYTYUOQBWJLQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)N)C(=N1)CN3CCN(CC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


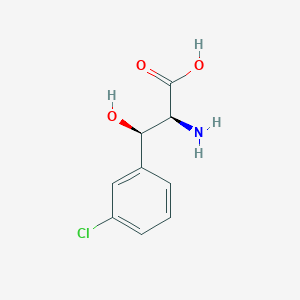
![4-chloro-2-({[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B12446254.png)
![7-Difluoromethyl-3-(2-hydroxyethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12446259.png)
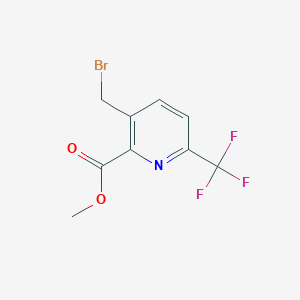
![5-[(5-Chloro-2-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12446261.png)

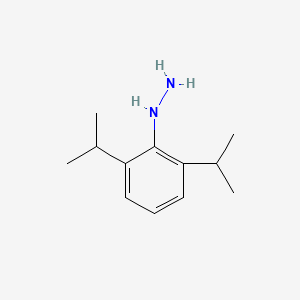

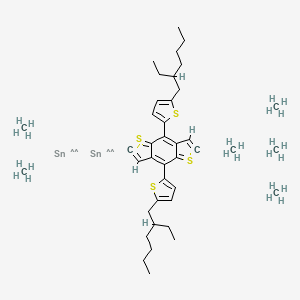
![benzyl N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]carbamate](/img/structure/B12446278.png)
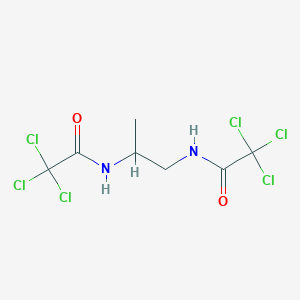

![(1R,2S)-2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B12446290.png)
